molecular formula C8H8OS B3001278 2,3-Dihydro-1,4-benzoxathiine CAS No. 6812-48-2

2,3-Dihydro-1,4-benzoxathiine

Cat. No.: B3001278
CAS No.: 6812-48-2
M. Wt: 152.21
InChI Key: NHSOOAWURRKYMM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzoxathiine is a useful research compound. Its molecular formula is C8H8OS and its molecular weight is 152.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselectivity in Synthesis : Research has focused on the reaction conditions influencing the regioselectivity in synthesizing 2,3-dihydro-1,4-benzoxathiine derivatives. Different reaction conditions have been explored to obtain both this compound-2-yl and -3-yl derivatives, highlighting the importance of solvent and substrate in the solvation of O- and S-anions (Casiraghi et al., 2018).
  • One-Pot Preparation : A facile one-pot preparation method for 2,3-dihydro-1,4-benzoxathiines has been developed, which significantly improves yields and reduces reaction time compared to classical methods (Tani et al., 1993).

Biological and Pharmacological Potential

  • Biological Activity Analysis : Studies have analyzed the synthesis methods, chemical transformations, and biological activities of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives. These derivatives have shown potential in pharmacology, particularly due to their structural similarity to coumarin, which suggests possible anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021).

Applications in Synthesis

  • Domino Synthesis : The synthesis of 1,4-benzoxathiine moieties via domino SN2 ring opening of epoxide followed by copper(I)-BINOL catalyzed Ullmann-type coupling cyclization demonstrates a novel approach for constructing these compounds with moderate to good yields (Korupalli et al., 2011).
  • Multicomponent Type Reactions : The reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide in multicomponent type reactions to construct condensed 2-amino-4H-pyran derivatives has been explored. This research opens up new possibilities in the synthesis of heterocyclic systems (Grygoriv et al., 2018).

Safety and Hazards

The safety information for 2,3-Dihydro-1,4-benzoxathiine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The future directions for 2,3-Dihydro-1,4-benzoxathiine could involve further exploration of its synthesis methods and applications. The review of its synthesis covers the literature mainly from the time of the previous survey of this topic in 2010 till the end of 2021 . This suggests that there is ongoing research in this area, and future work could focus on developing new synthetic methods or finding new applications for these compounds.

Properties

IUPAC Name

2,3-dihydro-1,4-benzoxathiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSOOAWURRKYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the common synthetic routes to 2,3-dihydro-1,4-benzoxathiine derivatives?

A1: Several synthetic approaches have been explored:

  • Reaction of β-methallyl phenyl ethers with sulfur dichloride: This method, often proceeding through isolable sulfenyl chloride intermediates, leads to 3-chloromethyl-2,3-dihydro-1,4-benzoxathiines. []
  • Reaction of 1,2-mercaptophenol with 2-bromo acrylates: This approach allows for regioselective synthesis of either 2- or 3-substituted 2,3-dihydro-1,4-benzoxathiines by controlling the reaction conditions and solvent. []
  • Reaction of alkyl cyclohexanone ethylene monothioacetals with copper(II) bromide: This method provides a direct route to this compound derivatives. [, ]
  • One-pot synthesis from cyclohexanone derivatives: This efficient procedure utilizes ethane-1,2-dithiol or 2-mercaptoethanol with N-bromosuccinimide to afford the desired 2,3-dihydro-1,4-benzoxathiines. []

Q2: How does the structure of this compound influence its reactivity?

A2: The sulfur atom in the 1,4-oxathiine ring plays a crucial role in its reactivity.

  • Nucleophilic substitutions: The 3-chloromethyl group in 3-chloromethyl-2,3-dihydro-1,4-benzoxathiines exhibits enhanced reactivity towards nucleophilic substitution due to the neighboring group participation of the sulfur atom. []
  • Ring-opening reactions: Treatment with sodium methoxide leads to ring opening, forming 2-(vinylthio)phenols. []

Q3: Are there any stereochemical aspects associated with the synthesis or reactivity of 2,3-dihydro-1,4-benzoxathiines?

A: Yes, introducing chirality into the this compound structure is possible. Reacting 3-chloromethyl-2,3-dihydro-1,4-benzoxathiine with chiral reagents leads to the formation of diastereomers, which can be separated by crystallization or chromatography techniques. []

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